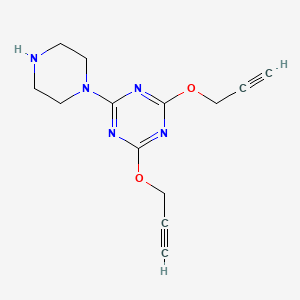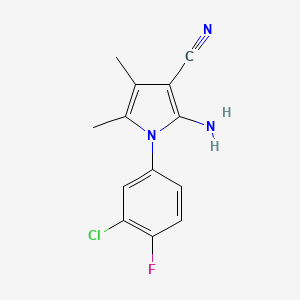
2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE is a heterocyclic compound that contains a pyrrole ring substituted with amino, chloro, and fluoro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE typically involves multi-step reactions. One common method includes the reaction of 3-chloro-4-fluoroaniline with 2,3-dimethylbut-2-ene-1,4-dione under acidic conditions to form the pyrrole ring. The resulting intermediate is then treated with cyanogen bromide to introduce the cyanide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups in place of the chloro or fluoro groups.
Scientific Research Applications
2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE involves its interaction with specific molecular targets. The amino and cyanide groups can form hydrogen bonds and other interactions with biological molecules, affecting their function. The chloro and fluoro groups can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-1H-PYRROLE-3-CARBONITRILE
- 2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4-METHYL-1H-PYRROLE-3-CARBONITRILE
Uniqueness
2-AMINO-1-(3-CHLORO-4-FLUOROPHENYL)-4,5-DIMETHYL-1H-PYRROL-3-YL CYANIDE is unique due to the presence of both methyl groups on the pyrrole ring, which can influence its chemical reactivity and biological activity. The combination of chloro and fluoro substituents also provides distinct electronic properties that can be advantageous in various applications.
Properties
Molecular Formula |
C13H11ClFN3 |
|---|---|
Molecular Weight |
263.70 g/mol |
IUPAC Name |
2-amino-1-(3-chloro-4-fluorophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H11ClFN3/c1-7-8(2)18(13(17)10(7)6-16)9-3-4-12(15)11(14)5-9/h3-5H,17H2,1-2H3 |
InChI Key |
BEMCENOSTBNQRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)N)C2=CC(=C(C=C2)F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-pyridinylmethyl)-N-[2-(2-pyridinyloxy)propyl]amine](/img/structure/B11052110.png)
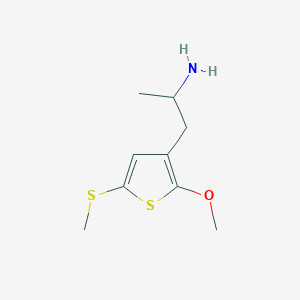
![methyl 3-(2,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate](/img/structure/B11052121.png)
![Methyl 5-(1-adamantyl)-2-[(benzylamino)methyl]-3-furoate](/img/structure/B11052122.png)
![4-bromo-2-[(4H-1,2,4-triazol-4-ylamino)methyl]phenol](/img/structure/B11052126.png)
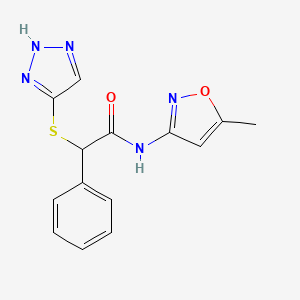
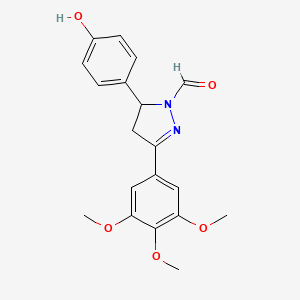

![1-[5-(1,3-benzodioxol-5-yl)-3-(1-benzofuran-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone](/img/structure/B11052162.png)
![ethyl 4-(2,5-dioxo-3-{4-[4-(pyridin-3-ylcarbonyl)phenyl]piperazin-1-yl}-2,5-dihydro-1H-pyrrol-1-yl)benzoate](/img/structure/B11052163.png)
![(1R,2S,9S,10R)-N-(2-methylphenyl)-3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbothioamide](/img/structure/B11052168.png)
![1H-Pyrazole-1-acetic acid, 3-[[2-(4-fluorophenoxy)acetyl]amino]-, ethyl ester](/img/structure/B11052174.png)
